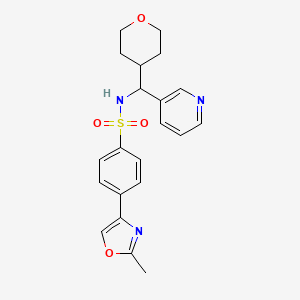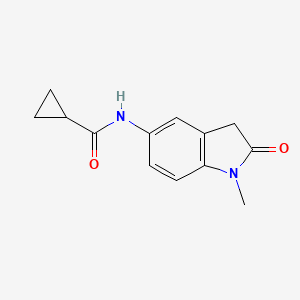
4-(2-methyloxazol-4-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(2-methyloxazol-4-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various benzenesulfonamide derivatives with potential biological activities, which can provide insights into the chemical behavior and properties of similar compounds .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the condensation of sulfonamides with various aromatic or heteroaromatic aldehydes. For instance, paper describes the synthesis of a benzenesulfonamide derivative through the condensation of pyridine-4-carboxaldehyde and sulfadiazine. Similar synthetic strategies could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can significantly influence the compound's conformation and intermolecular interactions, as discussed in paper . The presence of additional functional groups, such as the methyloxazolyl and pyridinyl groups in the compound of interest, would further affect its molecular geometry and electronic properties.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For example, the presence of an amino group can facilitate the formation of azo dyes through coupling reactions, as shown in paper . The reactivity of the compound would be influenced by its specific functional groups, potentially allowing for a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect these properties. For instance, the antimicrobial activity of some benzenesulfonamide derivatives is highlighted in papers and , suggesting that the compound may also exhibit biological activities, which would be related to its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
A study synthesized novel derivatives bearing the benzenesulfonamide moiety, evaluating their inhibitory effects on human carbonic anhydrase isoforms I, II, IX, and XII. These derivatives showed potent activity, especially against tumor-associated transmembrane isoforms IX and XII, demonstrating effective cytotoxic activity against the human breast cancer cell line MCF-7. This highlights their potential in tumor treatment and as carbonic anhydrase inhibitors (Ghorab et al., 2014).
Antimicrobial Activity
Another study synthesized pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties, investigating their antibacterial and antifungal activities. These compounds exhibited significant efficacy against Gram-negative and Gram-positive bacteria, as well as against a yeast-like fungus, indicating their potential in antimicrobial treatments (Hassan, 2013).
Anticancer Potential
Derivatives of the subject compound have been studied for their anticancer potential. A series of N-(guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties were synthesized and evaluated against the human tumor breast cell line MCF7. These compounds showed promising activity, with several exhibiting activity levels close to that of the reference drug Doxorubicin, suggesting their potential in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
Anti-Inflammatory and Analgesic Activities
The pyrazole isostere of valdecoxib was synthesized to assess its anti-inflammatory and analgesic activities. Although showing slight activities in these areas, this derivative’s exploration provides insight into the structural modifications affecting biological activity and the potential for developing therapeutic agents (Szabó, Fischer, & Kis-Varga, 2006).
Antimicrobial and Antifungal Activities
Further research on pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties demonstrated their significant antimicrobial and antifungal activities. This exploration shows the potential of these derivatives in addressing bacterial and fungal infections (Chandak et al., 2013).
Eigenschaften
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-23-20(14-28-15)16-4-6-19(7-5-16)29(25,26)24-21(17-8-11-27-12-9-17)18-3-2-10-22-13-18/h2-7,10,13-14,17,21,24H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBMEOIRJHNHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(C3CCOCC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methyloxazol-4-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2546722.png)
![2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B2546723.png)
![9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4,4,5,5-Tetramethyl-2-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-YL]-1,3,2-dioxaborolane](/img/structure/B2546726.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide](/img/structure/B2546729.png)


![5-[(4-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2546734.png)
![N-(4-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546735.png)
![4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2546738.png)
